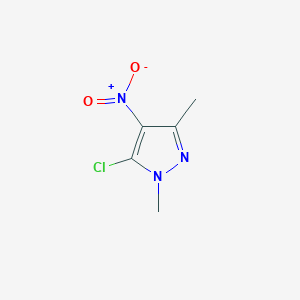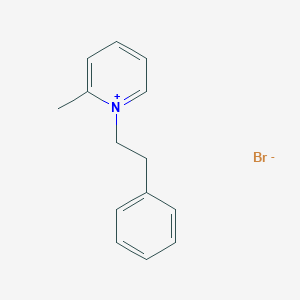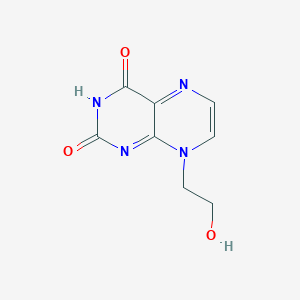
Lumazine, 8-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lumazine, 8-(2-hydroxyethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of lumazine, a heterocyclic aromatic organic compound that is found in many natural sources, including bacteria, fungi, and plants. Lumazine, 8-(2-hydroxyethyl)- has been synthesized using various methods and has shown promising results in several scientific studies.
Mécanisme D'action
Lumazine, 8-(2-hydroxyethyl)- exerts its biological effects through various mechanisms, including its ability to scavenge free radicals and its ability to induce apoptosis in cancer cells. It has been found to interact with several cellular pathways, including the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Effets Biochimiques Et Physiologiques
Lumazine, 8-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have a protective effect on the liver and kidney, making it potentially useful in the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Lumazine, 8-(2-hydroxyethyl)- has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for research on lumazine, 8-(2-hydroxyethyl)-. One potential direction is the development of more efficient synthesis methods that can reduce the cost and increase the yield of the compound. Another direction is the investigation of its potential use in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of lumazine, 8-(2-hydroxyethyl)- and to optimize its use in various applications.
Conclusion:
Lumazine, 8-(2-hydroxyethyl)- is a promising compound that has shown potential in various scientific research applications. Its antioxidant and anti-inflammatory properties make it useful in the treatment of oxidative stress-related diseases, while its potential as a photodynamic therapy agent makes it useful in the treatment of cancer. Further research is needed to fully understand its mechanisms of action and to optimize its use in various applications.
Méthodes De Synthèse
Lumazine, 8-(2-hydroxyethyl)- can be synthesized using different methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biosynthesis involves the use of living organisms to produce the compound. One of the most common methods of synthesizing lumazine, 8-(2-hydroxyethyl)- is through the reaction of lumazine with ethylene oxide in the presence of a base.
Applications De Recherche Scientifique
Lumazine, 8-(2-hydroxyethyl)- has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related diseases. Additionally, lumazine, 8-(2-hydroxyethyl)- has been shown to have potential as a photodynamic therapy agent for the treatment of cancer.
Propriétés
Numéro CAS |
13300-40-8 |
|---|---|
Nom du produit |
Lumazine, 8-(2-hydroxyethyl)- |
Formule moléculaire |
C8H8N4O3 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
8-(2-hydroxyethyl)pteridine-2,4-dione |
InChI |
InChI=1S/C8H8N4O3/c13-4-3-12-2-1-9-5-6(12)10-8(15)11-7(5)14/h1-2,13H,3-4H2,(H,11,14,15) |
Clé InChI |
MPUQYYWAZGJZMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
SMILES canonique |
C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO |
Synonymes |
8-(2-Hydroxyethyl)-2,4(3H,8H)-pteridinedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



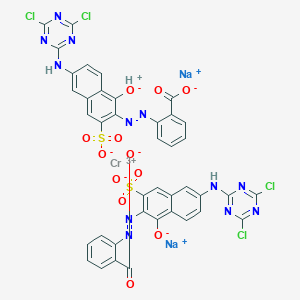
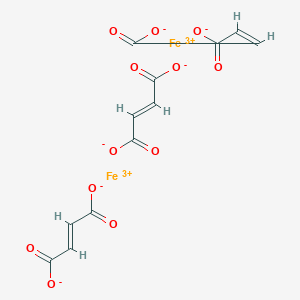




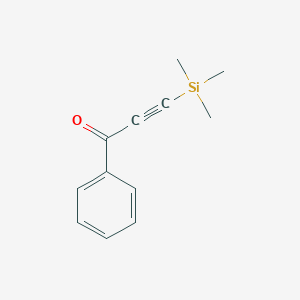

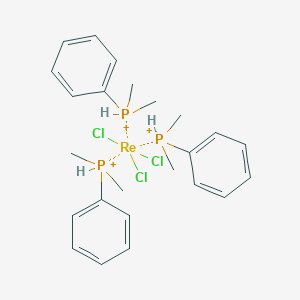
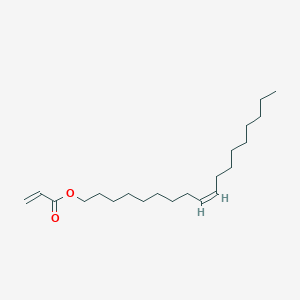
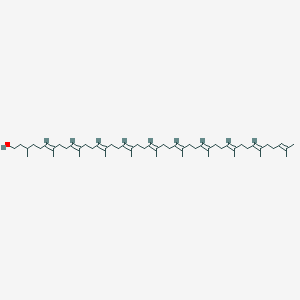
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
